molecular formula C29H59N10O17P3S B12064125 octanoyl Coenzyme A (ammonium salt)

octanoyl Coenzyme A (ammonium salt)

Cat. No.: B12064125
M. Wt: 944.8 g/mol
InChI Key: FTIQWXKUZWNHGD-UHFFFAOYSA-N
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Description

Octanoyl Coenzyme A (ammonium salt) is a medium-chain acyl Coenzyme A derivative. It is a metabolic intermediate in mitochondrial fatty acid β-oxidation. This compound plays a crucial role in various biochemical processes, including energy production and metabolic regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoyl Coenzyme A (ammonium salt) typically involves the esterification of octanoic acid with Coenzyme A. The reaction is catalyzed by specific enzymes under controlled conditions. The process requires the presence of ATP and magnesium ions to facilitate the formation of the Coenzyme A ester bond .

Industrial Production Methods

Industrial production of octanoyl Coenzyme A (ammonium salt) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of octanoyl Coenzyme A. The product is then purified through various chromatographic techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Octanoyl Coenzyme A (ammonium salt) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include acetyl Coenzyme A, shorter-chain acyl Coenzyme A derivatives, and octanoic acid .

Mechanism of Action

Octanoyl Coenzyme A (ammonium salt) exerts its effects by participating in the β-oxidation pathway of fatty acid metabolism. It is converted into acetyl Coenzyme A through a series of enzymatic reactions, which then enters the citric acid cycle to produce energy. The molecular targets involved in this process include acyl-CoA dehydrogenase, enoyl-CoA hydratase, and β-ketothiolase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanoyl Coenzyme A (ammonium salt) is unique due to its optimal chain length, which allows it to efficiently participate in both mitochondrial and peroxisomal β-oxidation pathways. This makes it a valuable compound for studying various aspects of fatty acid metabolism and energy production .

Properties

Molecular Formula

C29H59N10O17P3S

Molecular Weight

944.8 g/mol

IUPAC Name

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C29H50N7O17P3S.3H3N/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);3*1H3

InChI Key

FTIQWXKUZWNHGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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